molecular formula C21H27FN2O3S B5092306 N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5092306
M. Wt: 406.5 g/mol
InChI Key: BWQMUBQXSQYZKH-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a glycinamide backbone substituted with various functional groups

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)21(16(3)4)23-20(25)14-24(18-12-10-17(22)11-13-18)28(26,27)19-8-6-5-7-9-19/h5-13,15-16,21H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQMUBQXSQYZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Glycinamide Backbone: This involves the reaction of glycine with suitable protecting groups to form the glycinamide intermediate.

    Introduction of Substituents: The 2,4-dimethylpentan-3-yl, 4-fluorophenyl, and phenylsulfonyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often using reagents like carbodiimides to facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated protein function.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylpentan-3-yl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(2,4-dimethylpentan-3-yl)-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(2,4-dimethylpentan-3-yl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(2,4-dimethylpentan-3-yl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorine atom in the 4-fluorophenyl group. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to molecular targets, compared to its analogs with different substituents.

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